molecular formula C9H11Cl2N3 B12956473 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine

2,4-Dichloro-6-(piperidin-3-yl)pyrimidine

Cat. No.: B12956473
M. Wt: 232.11 g/mol
InChI Key: KEYKWYBWSIAHRW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a piperidin-3-yl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with piperidine. This reaction can be carried out under various conditions, including conventional heating or microwave-assisted synthesis. The use of a base such as sodium carbonate in a solvent like dioxane can facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with kinase enzymes, leading to the inhibition of cancer cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine is unique due to the presence of both chlorine atoms and the piperidin-3-yl group, which confer distinct chemical properties and reactivity. These features make it a versatile building block for the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

2,4-dichloro-6-piperidin-3-ylpyrimidine

InChI

InChI=1S/C9H11Cl2N3/c10-8-4-7(13-9(11)14-8)6-2-1-3-12-5-6/h4,6,12H,1-3,5H2

InChI Key

KEYKWYBWSIAHRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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